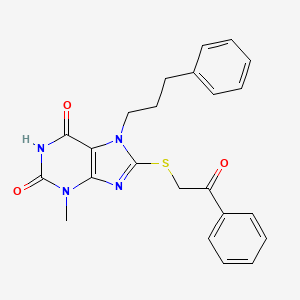
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, also known as MPP, is a synthetic compound that belongs to the purine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化和生理效应
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a protective effect on neurons and to prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it is relatively cheap compared to other compounds. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione needs to be further elucidated to fully understand its potential applications. Finally, more studies are needed to determine the long-term effects of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione and its potential toxicity in humans.
Conclusion:
In conclusion, 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, or 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in the treatment of neurodegenerative diseases. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new synthesis methods, investigation of potential therapeutic applications, and further elucidation of the mechanism of action of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione.
合成方法
The synthesis of 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps, including the reaction between 3-methylxanthine and 3-bromopropiophenone, followed by the reaction with thiourea and sodium hydroxide. The final product is obtained by the reaction of the intermediate with acetic anhydride and sulfuric acid. The purity of the final product is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
科学研究应用
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-26-20-19(21(29)25-22(26)30)27(14-8-11-16-9-4-2-5-10-16)23(24-20)31-15-18(28)17-12-6-3-7-13-17/h2-7,9-10,12-13H,8,11,14-15H2,1H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAZMFIYEJDQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-phenacylsulfanyl-7-(3-phenylpropyl)purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)
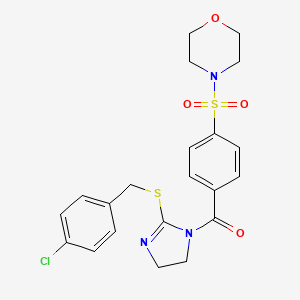
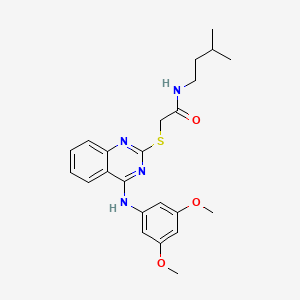
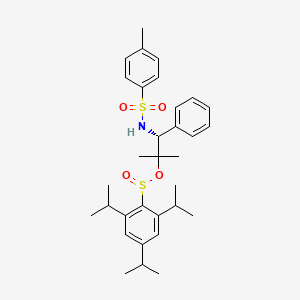
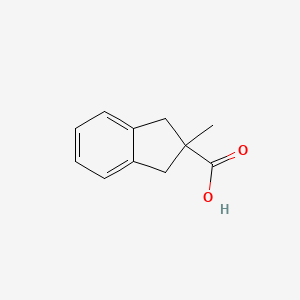
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
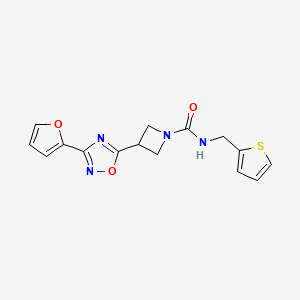
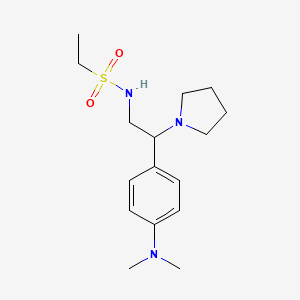
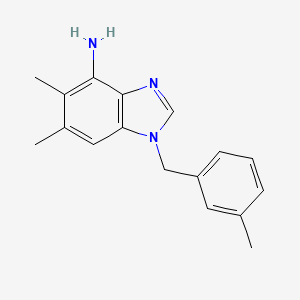
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
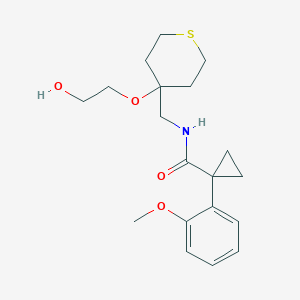
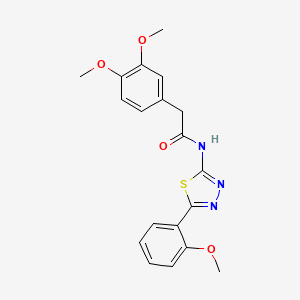
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)